molecular formula C15H33Br6O7P B14483932 4-Bromo-2-(bromomethyl)butan-1-ol;phosphoric acid CAS No. 64636-28-8

4-Bromo-2-(bromomethyl)butan-1-ol;phosphoric acid

Cat. No.: B14483932
CAS No.: 64636-28-8
M. Wt: 835.8 g/mol
InChI Key: NURZJGCIIBYSEH-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)butan-1-ol is an organic compound that contains both bromine and hydroxyl functional groups. This compound is of interest due to its potential applications in organic synthesis and various chemical reactions. Phosphoric acid, a common reagent in organic chemistry, is often used in conjunction with this compound to facilitate certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)butan-1-ol typically involves the bromination of 2-butanol. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(bromomethyl)butan-1-ol may involve continuous flow reactors to optimize the yield and purity of the product. The use of phosphoric acid as a catalyst can enhance the reaction efficiency by protonating the hydroxyl group, making it a better leaving group .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)butan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.

    Elimination Reactions: In the presence of a strong base, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-(bromomethyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)butan-1-ol involves the formation of reactive intermediates such as carbocations or radicals. Phosphoric acid plays a crucial role by protonating the hydroxyl group, making it a better leaving group and facilitating the formation of the carbocation intermediate. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(bromomethyl)butan-1-ol is unique due to the presence of two bromine atoms at different positions, which allows for selective reactions and the formation of diverse products. This makes it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

64636-28-8

Molecular Formula

C15H33Br6O7P

Molecular Weight

835.8 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)butan-1-ol;phosphoric acid

InChI

InChI=1S/3C5H10Br2O.H3O4P/c3*6-2-1-5(3-7)4-8;1-5(2,3)4/h3*5,8H,1-4H2;(H3,1,2,3,4)

InChI Key

NURZJGCIIBYSEH-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.C(CBr)C(CO)CBr.OP(=O)(O)O

Origin of Product

United States

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